1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
- Coupling of the pyrazole derivative with a thiophene-containing reagent, possibly through a cross-coupling reaction like Suzuki or Stille coupling.
- Reaction conditions: use of palladium catalysts, base, and appropriate solvents.
Attachment of the Naphthalene Group:
- The naphthalene moiety can be introduced via a nucleophilic substitution reaction or through a Friedel-Crafts alkylation.
- Reaction conditions: use of Lewis acids like AlCl₃ or FeCl₃.
Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
- Reaction conditions: mild heating and use of solvents like dichloromethane.
Industrial Production Methods: Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Moiety:
- Starting with a suitable precursor such as hydrazine and an α,β-unsaturated ketone to form the pyrazole ring.
- Reaction conditions: reflux in ethanol or another suitable solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: m-CPBA, H₂O₂.
Reduction: Pd/C, H₂ gas, NaBH₄.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts alkylation reagents.
Major Products:
- Oxidized thiophene derivatives.
- Reduced amine derivatives.
- Substituted naphthalene derivatives.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Could involve pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea: Lacks the thiophene group, potentially altering its biological activity.
1-(2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea: Lacks the pyrazole group, which may affect its binding affinity and specificity.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea: Lacks the naphthalene group, possibly impacting its overall stability and solubility.
Uniqueness: The presence of all three functional groups (pyrazole, thiophene, and naphthalene) in 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea makes it unique, potentially offering a combination of properties not found in simpler analogs. This structural complexity can lead to diverse biological activities and applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIIDGXVBRHTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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